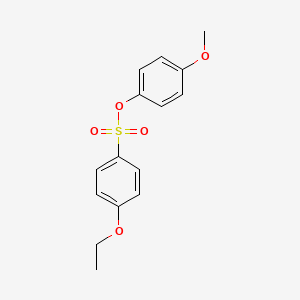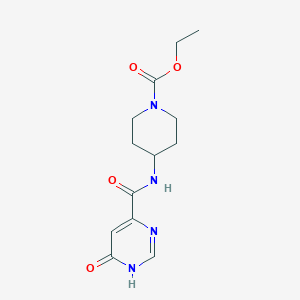
5-(2-Propynyloxy)-1,3-benzodioxole
Übersicht
Beschreibung
“5-(2-Propynyloxy)-1,3-benzodioxole” is a chemical compound with the molecular formula C8H14O2 . It is also known as "2-Pentanol, 5-(2-propynyloxy)-" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the preparation of 2-ethoxy-5-alkoxybenzaldehydes, which involves a mixture of 2-ethoxy-5-hydroxybenzaldehyde, propargyl bromide or benzyl bromide, and K2CO3 in acetone .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxole ring with a propynyloxy group attached to the 5-position . The molecular weight of this compound is 142.1956 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” often involve catalytic protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Agents
The eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including compounds related to 5-(2-Propynyloxy)-1,3-benzodioxole, has been explored for their anticancer, antibacterial, and DNA-binding potential. One study demonstrated a one-pot, microwave-assisted green synthesis approach for these compounds, identifying derivatives with significant anticancer and antibacterial activities. The most active compound in terms of DNA binding capacity was also identified, highlighting the potential of these derivatives for further investigation as therapeutic agents (Gupta et al., 2016).
Serotonin Receptor Agonists
This compound derivatives have been studied for their activity as serotonin receptor agonists. Specifically, compounds like MKC-242, with a structure closely related to this compound, have demonstrated antidepressant-like effects by activating postsynaptic 5-HT1A receptors in animal models. This suggests the potential for these compounds in the development of new antidepressant drugs (Matsuda et al., 1995).
Photopolymerization Initiators
Derivatives of this compound have been investigated as photoinitiators for free radical polymerization. A specific study synthesized a naphthodioxinone-1,3-benzodioxole derivative capable of acting as a caged one-component Type II photoinitiator. This research provides a basis for developing new photoinitiator compounds with potential applications in materials science and engineering (Kumbaraci et al., 2012).
Antimicrobial Activity
Benzoxazole derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including drug-resistant isolates. This research underlines the potential of benzodioxole derivatives as scaffolds for designing new antimicrobial agents (Ertan-Bolelli et al., 2016).
Zukünftige Richtungen
The future directions for “5-(2-Propynyloxy)-1,3-benzodioxole” and similar compounds could involve further exploration of their use in the synthesis of covalent organic frameworks (COFs) and other complex organic molecules . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .
Wirkmechanismus
Target of Action
The primary target of 5-(2-Propynyloxy)-1,3-benzodioxole is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
This compound interacts with its targets by acting as a P450 epoxygenase inactivator . This means it inhibits the activity of P450 enzymes, specifically those known as epoxygenases . These enzymes are involved in the oxidation of arachidonic acid, a process that mediates important biological functions in several tissues .
Biochemical Pathways
The compound affects the arachidonic acid metabolic pathway . By inhibiting P450 epoxygenases, it prevents the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .
Pharmacokinetics
Given its molecular weight of 142196 Da , it is likely to have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of P450 epoxygenases by this compound leads to a decrease in the production of EETs . This can affect various physiological processes, including inflammation, blood pressure regulation, and pain perception, as EETs are involved in these processes .
Eigenschaften
IUPAC Name |
5-prop-2-ynoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQHZCLNWGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)
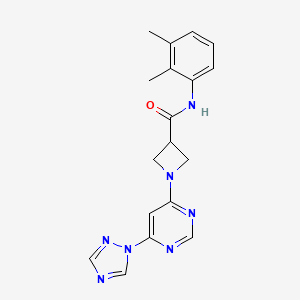
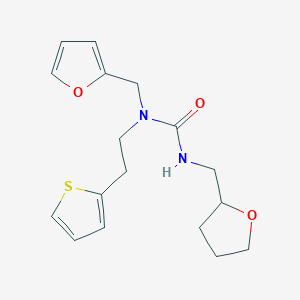
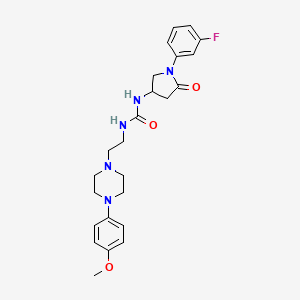
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)
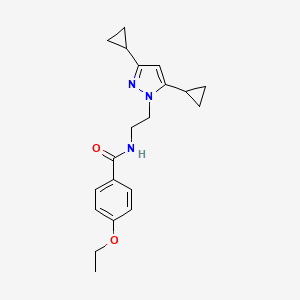
![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)
